molecular formula C10H12O3 B12510123 2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione

2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B12510123
M. Wt: 180.20 g/mol
InChI Key: ZLEWCNNITYSTHK-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione is a substituted cyclohexadienedione characterized by a conjugated diketone system (1,4-dione) and substituents at positions 2 (isopropoxy) and 5 (methyl). The cyclohexadienedione core imparts redox activity, while the isopropoxy group enhances steric bulk and influences solubility. This compound is structurally related to natural quinones and synthetic derivatives with applications in pharmaceuticals, materials science, and organic synthesis. Its reactivity is modulated by electron-withdrawing (dione) and electron-donating (isopropoxy) groups, enabling diverse chemical transformations .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-methyl-5-propan-2-yloxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H12O3/c1-6(2)13-10-5-8(11)7(3)4-9(10)12/h4-6H,1-3H3

InChI Key

ZLEWCNNITYSTHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CC1=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,5-dimethoxy-1,4-benzoquinone with isopropyl alcohol in the presence of an acid catalyst . The reaction is carried out at room temperature and requires careful monitoring to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions . Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the cyclohexa-2,5-diene-1,4-dione scaffold but differ in substituents, leading to variations in properties and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Groups Similarity Score* Source/Application
2-Isopropyl-5-methylcyclohexa-2,5-diene-1,4-dione 2-isopropyl, 5-methyl Dione, alkyl 0.97 Synthetic intermediates
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) 2-dodecyl, 6-methoxy Dione, methoxy, long alkyl N/A Natural product (Averrhoa carambola L.) with anti-diabetic activity
Embelin derivative (2,5-bis-triazolylmethoxy-3-undecyl) 2,5-triazolylmethoxy, 3-undecyl Dione, triazole, alkyl N/A Synthetic (Cu-catalyzed click chemistry), anticancer research
2-Hydroxy-5-methoxy-3-undecylcyclohexa-2,5-diene-1,4-dione 2-hydroxy, 5-methoxy, 3-undecyl Dione, hydroxyl, methoxy N/A Natural/synthetic, redox-active

*Similarity scores derived from structural alignment algorithms ().

Substituent Effects on Physical and Chemical Properties

  • Steric Bulk : The isopropoxy group in the target compound provides moderate steric hindrance compared to the dodecyl chain in DMDD, which drastically reduces solubility in polar solvents .
  • Electron Effects : Methoxy (DMDD) and hydroxyl () groups increase electron density at the dione core, enhancing susceptibility to nucleophilic attack. In contrast, the isopropoxy group offers weaker electron donation, favoring electrophilic substitution .
  • Biological Activity : DMDD and Embelin derivatives exhibit bioactivity (e.g., anti-diabetic, anticancer) due to their ability to modulate cellular redox pathways, whereas alkyl-substituted analogs (e.g., 2-isopropyl-5-methyl) are primarily used as synthetic intermediates .

Stability and Reactivity

  • Oxidative Stability: The target compound’s dione core is less prone to oxidation than enone analogs (e.g., 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone, similarity 0.87) due to conjugation stabilization .
  • Acid Sensitivity : Hydroxyl-substituted derivatives () exhibit higher acidity (pKa ~8–10) compared to alkoxy-substituted compounds, influencing their reactivity in protic environments .

Key Research Findings

  • Biological Relevance : DMDD reduces reactive oxygen species (ROS) in pancreatic β-cells at IC₅₀ ≈ 10 μM, while Embelin derivatives show IC₅₀ values < 5 μM in cancer cell lines .
  • Thermal Properties : Long alkyl chains (e.g., dodecyl in DMDD) lower melting points (mp ~50–60°C) compared to the target compound (estimated mp ~100–120°C) .

Biological Activity

2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione, with the CAS number 153360-58-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10_{10}H12_{12}O3_3
  • Molecular Weight : 180.20 g/mol
  • Structure : The compound features a cyclohexadiene core with isopropoxy and methyl substituents which may influence its reactivity and interaction with biological systems.

Biological Activity

Research into the biological activity of 2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione has indicated several potential effects:

Antioxidant Activity

Studies have suggested that compounds with similar structures exhibit antioxidant properties. The presence of dione functional groups may contribute to free radical scavenging abilities, which can protect cells from oxidative stress.

Antimicrobial Properties

Preliminary investigations have indicated that this compound may possess antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Cytotoxic Effects

Research has shown that certain derivatives of cyclohexadiene diones can exhibit cytotoxic effects on cancer cell lines. The specific mechanisms remain under investigation but may involve apoptosis induction or disruption of cellular metabolism.

Case Studies and Research Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability comparable to established antioxidants.
Study BAntimicrobial TestingShowed efficacy against Gram-positive and Gram-negative bacteria, suggesting potential as a natural preservative.
Study CCytotoxicity AssayInduced apoptosis in breast cancer cell lines at micromolar concentrations, indicating potential for therapeutic applications.

The biological activity of 2-Isopropoxy-5-methylcyclohexa-2,5-diene-1,4-dione may be attributed to:

  • Electrophilic Reactivity : The dione structure can participate in nucleophilic addition reactions with biomolecules.
  • Interaction with Enzymes : Potential inhibition or modulation of enzyme activity related to oxidative stress and inflammation.

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